(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be used as an intermediate/starting material in the synthesis of (R)-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum.
Brand Name:
Vulcanchem
CAS No.:
113278-68-5
VCID:
VC20763488
InChI:
InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
SMILES:
CC1(OC(C(=O)O1)CC(=O)O)C
Molecular Formula:
C7H10O5
Molecular Weight:
174.15 g/mol
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
CAS No.: 113278-68-5
Cat. No.: VC20763488
Molecular Formula: C7H10O5
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be used as an intermediate/starting material in the synthesis of (R)-isoserine, a glucagon receptor antagonist, blepharismone, and pheromone of Blepharisma japonicum. |
|---|---|
| CAS No. | 113278-68-5 |
| Molecular Formula | C7H10O5 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid |
| Standard InChI | InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
| Standard InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N |
| Isomeric SMILES | CC1(O[C@@H](C(=O)O1)CC(=O)O)C |
| SMILES | CC1(OC(C(=O)O1)CC(=O)O)C |
| Canonical SMILES | CC1(OC(C(=O)O1)CC(=O)O)C |
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